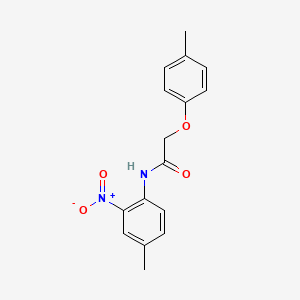
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide, also known as BMK-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has also been shown to bind to the serotonin transporter, a protein involved in the reuptake of serotonin in the brain.
Biochemical and Physiological Effects:
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have neuroprotective effects in animal models of neurological disorders. Additionally, N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been shown to have anti-inflammatory and antioxidant effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide for laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide is also relatively stable and can be stored for extended periods of time. However, one limitation of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide. One area of interest is the development of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide as a drug candidate for the treatment of cancer and other diseases. Another area of interest is the exploration of the mechanism of action of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide and the identification of its molecular targets. Additionally, there is potential for the development of novel materials and fluorescent probes based on the structure of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide.
Méthodes De Synthèse
The synthesis of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide involves the reaction of 2-phenylethylamine and 2-nitrobenzaldehyde in the presence of sodium borohydride to produce 2-amino-2-phenylethanol. This intermediate product is then reacted with 2-hydroxybenzoyl chloride in the presence of triethylamine to produce N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide. The final product is purified by recrystallization and characterized by spectroscopic techniques.
Applications De Recherche Scientifique
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. In pharmacology, N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In materials science, N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been explored for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-27(17-16-20-10-6-3-7-11-20)25(28)21-13-14-23-22(18-21)26-24(29-23)15-12-19-8-4-2-5-9-19/h2-11,13-14,18H,12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJVQDFVJTCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)

![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)
![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)



![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![ethyl {2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5182271.png)
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)